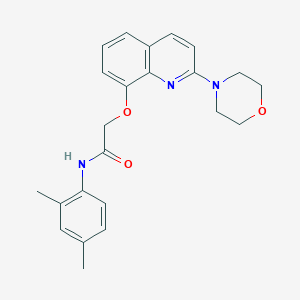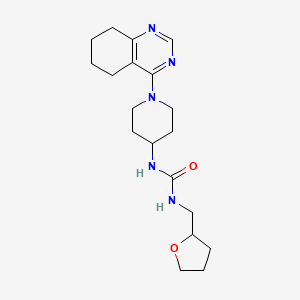
5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride: is an organic compound with the molecular formula C9H12BrN3·HCl It is a pyrimidine derivative that contains a bromine atom at the 5-position and a piperidine ring at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride typically involves the reaction of 5-bromopyrimidine with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride is used as a building block in organic synthesis. It is valuable for creating complex molecules in medicinal chemistry and material science.
Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure makes it a useful intermediate in the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the piperidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(piperidin-4-yl)pyrimidine
Uniqueness: 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride is unique due to the position of the piperidine ring and the presence of the bromine atom. These structural features influence its reactivity and binding properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-2-piperidin-2-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-7-5-12-9(13-6-7)8-3-1-2-4-11-8;/h5-6,8,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHOCTXTPRCDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate](/img/structure/B2695540.png)



![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)
![8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695549.png)

